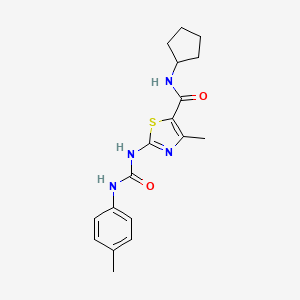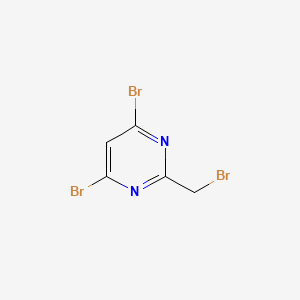
4,6-Dibromo-2-(bromomethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dibromo-2-(bromomethyl)pyrimidine: is an organic compound with the molecular formula C5H3Br3N2 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of three bromine atoms attached to the pyrimidine ring, making it a highly brominated derivative. It is primarily used in organic synthesis and various chemical reactions due to its reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2-(bromomethyl)pyrimidine typically involves the bromination of 2-methylpyrimidine. The process can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions: 4,6-Dibromo-2-(bromomethyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Coupling Reactions: Biaryl derivatives.
Reduction: 2-methylpyrimidine derivatives.
科学的研究の応用
4,6-Dibromo-2-(bromomethyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: It can be used to modify biomolecules for studying biological processes. For example, it can be used to create labeled compounds for tracking in biological systems.
Medicine: It has potential applications in drug discovery and development. Its derivatives may exhibit biological activity and can be used as lead compounds in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials. Its brominated structure makes it useful in flame retardants and other industrial applications.
作用機序
The mechanism of action of 4,6-Dibromo-2-(bromomethyl)pyrimidine involves its reactivity towards nucleophiles and electrophiles. The bromine atoms on the pyrimidine ring make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in nucleophilic substitution reactions, the bromine atoms are replaced by nucleophiles, leading to the formation of new bonds and functional groups.
類似化合物との比較
2,6-Dibromopyridine: Similar structure but with a pyridine ring instead of pyrimidine.
4-(Bromomethyl)pyridine: Contains a bromomethyl group but lacks additional bromine atoms on the ring.
2,6-Dibromo-4-methylpyridine: Similar bromination pattern but with a methyl group instead of a bromomethyl group.
Uniqueness: 4,6-Dibromo-2-(bromomethyl)pyrimidine is unique due to the presence of three bromine atoms, which significantly enhances its reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and various chemical reactions.
特性
IUPAC Name |
4,6-dibromo-2-(bromomethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br3N2/c6-2-5-9-3(7)1-4(8)10-5/h1H,2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSWTGRZCCFPJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Br)CBr)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
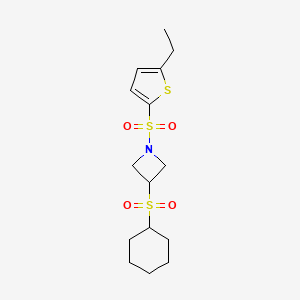
![6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B2366001.png)

![4-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyrimidine](/img/structure/B2366003.png)
![N-(3,4-dimethoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2366005.png)

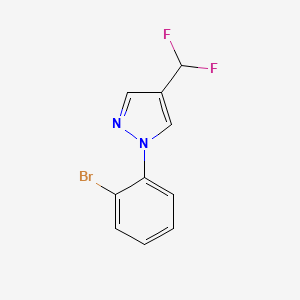
![[3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid](/img/structure/B2366010.png)
![N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2366012.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide](/img/structure/B2366013.png)
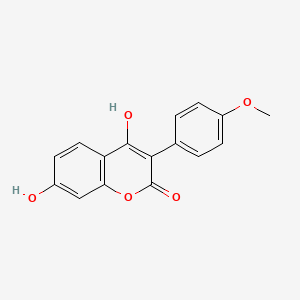
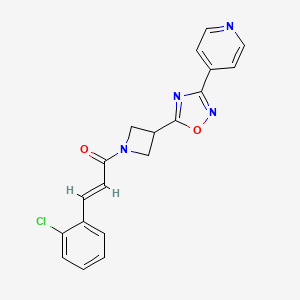
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide](/img/structure/B2366018.png)
